(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 809273-64-1
VCID: VC8296521
InChI: InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F
Molecular Formula: C12H21F2NO2
Molecular Weight: 249.3 g/mol

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester

CAS No.: 809273-64-1

Cat. No.: VC8296521

Molecular Formula: C12H21F2NO2

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester - 809273-64-1

Specification

CAS No. 809273-64-1
Molecular Formula C12H21F2NO2
Molecular Weight 249.3 g/mol
IUPAC Name tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate
Standard InChI InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key DJCMTZUQWODNFQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F

Introduction

PropertyValue/DescriptionSource
Molecular formulaC₁₂H₂₀F₂NO₂Calculated
Molecular weight262.29 g/molCalculated
Melting point98–102°C (literature range for analogues)Patent
SolubilitySoluble in DCM, THF; sparingly in H₂OPatent

Synthesis and Manufacturing

The synthesis of this compound is detailed in patent US8664242B2, which outlines its role as an intermediate in producing mu opioid receptor antagonists . The process involves sequential functionalization of a cyclohexane scaffold:

Preparation of 4,4-Difluorocyclohexanecarbaldehyde

The starting material, 4,4-difluorocyclohexanecarbaldehyde, is synthesized via fluorination of cyclohexanone derivatives using diethylaminosulfur trifluoride (DAST) or analogous reagents. Subsequent oxidation or reduction steps yield the aldehyde intermediate .

Reductive Amination and Carbamate Formation

The aldehyde undergoes reductive amination with tert-butyl carbamate in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This step installs the Boc-protected amine while preserving the difluorocyclohexyl moiety:

4,4-Difluorocyclohexanecarbaldehyde+tert-butyl carbamateSTAB, DCM(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester\text{4,4-Difluorocyclohexanecarbaldehyde} + \text{tert-butyl carbamate} \xrightarrow{\text{STAB, DCM}} \text{(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester}

Critical Reaction Parameters:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Workup: Aqueous extraction followed by crystallization from heptane/ethyl acetate .

Applications in Drug Development

Role in Mu Opioid Receptor Antagonist Synthesis

The compound is a key intermediate in synthesizing antagonists like N-benzyl-2-hydroxy-N-{2-[(1R,3R,5S)-3-(3-hydroxyphenyl)-8-azabicyclo[3.2.1]oct-8-yl]ethyl}acetamide. The Boc group ensures amine protection during subsequent coupling reactions, while the 4,4-difluorocyclohexyl group enhances binding affinity to the mu opioid receptor .

Table 2: Representative Pharmaceutical Targets Using This Intermediate

Target CompoundTherapeutic IndicationReceptor Activity
3-endo-(8-{2-[(4,4-Difluorocyclohexylmethyl)-(2-hydroxyacetyl)amino]ethyl}-8-azabicyclo[3.2.1]oct-3-yl)benzamideOpioid-induced bowel dysfunctionMu opioid antagonist

Analytical Characterization

The patent describes rigorous quality control measures:

  • X-ray diffraction (XRD): Confirms crystalline structure and polymorphic form (e.g., Figures 1–3 in US8664242B2) .

  • High-performance liquid chromatography (HPLC): Purity >99% by area normalization.

  • Nuclear magnetic resonance (NMR): <sup>1</sup>H and <sup>19</sup>F NMR verify substituent positions and absence of impurities .

Future Directions

Ongoing research focuses on:

  • Process optimization: Continuous flow synthesis to enhance yield and reduce waste.

  • Novel derivatives: Exploring alternative fluorinated cyclohexyl groups for improved pharmacokinetics.

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